Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-
Brand Name: Vulcanchem
CAS No.: 87956-84-1
VCID: VC16087972
InChI: InChI=1S/C10H13NOS2/c1-7(13)11-8-4-5-10(14-3)9(6-8)12-2/h4-6H,1-3H3,(H,11,13)
SMILES:
Molecular Formula: C10H13NOS2
Molecular Weight: 227.4 g/mol

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-

CAS No.: 87956-84-1

Cat. No.: VC16087972

Molecular Formula: C10H13NOS2

Molecular Weight: 227.4 g/mol

* For research use only. Not for human or veterinary use.

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- - 87956-84-1

Specification

CAS No. 87956-84-1
Molecular Formula C10H13NOS2
Molecular Weight 227.4 g/mol
IUPAC Name N-(3-methoxy-4-methylsulfanylphenyl)ethanethioamide
Standard InChI InChI=1S/C10H13NOS2/c1-7(13)11-8-4-5-10(14-3)9(6-8)12-2/h4-6H,1-3H3,(H,11,13)
Standard InChI Key BVTITDLRACYMAW-UHFFFAOYSA-N
Canonical SMILES CC(=S)NC1=CC(=C(C=C1)SC)OC

Introduction

Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-, is a chemical compound that belongs to the class of thioamides. Thioamides are sulfur analogs of amides, where the oxygen atom is replaced by a sulfur atom. This compound is characterized by its unique structure, which includes a methoxy group and a methylthio group attached to a phenyl ring, linked to an ethanethioamide moiety.

Synthesis and Chemical Reactivity

The synthesis of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-, typically involves the reaction of a suitable aniline derivative with a thioacyl chloride or an equivalent reagent. Thioamides are known for their reactivity, which includes hydrolysis, alkylation, and condensation reactions. These reactions can be exploited to modify the compound's structure and enhance its biological properties.

Biological Activities and Applications

While specific biological activities of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- are not well-documented, thioamides in general have been studied for their potential in medicinal chemistry. They can exhibit antimicrobial, anti-inflammatory, and anticancer properties, depending on their structural modifications.

Related Compounds

Several compounds share structural similarities with Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-. For example:

CompoundStructure FeaturesUnique Aspects
Ethanethioamide, N-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]-Contains a methoxy and trifluoroethoxy groupLacks methylthio group, includes trifluoroethoxy instead
N-(3-Methoxyphenyl)thioacetamideContains a methoxy group and thioacetamideLacks methylthio group, different thioamide moiety
3-Methylthio-4-(trifluoromethyl)anilineContains trifluoromethyl and methylthio groupsDifferent functional groups, lacks ethanethioamide moiety

Future Research Directions:

  • Investigate the biological activities of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-.

  • Explore synthetic routes for modifying the compound to enhance its properties.

  • Conduct safety assessments to ensure safe handling and use.

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